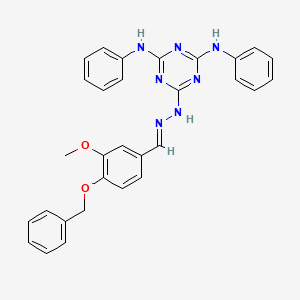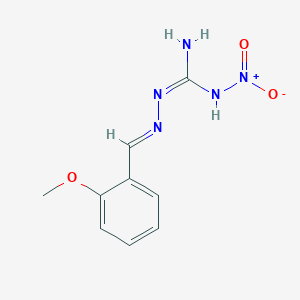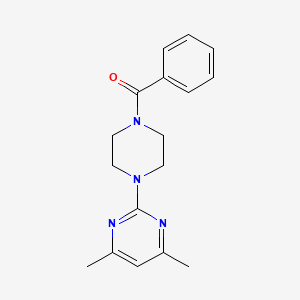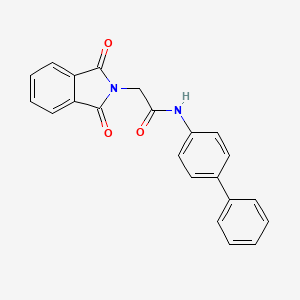![molecular formula C25H18N2O2S B3857960 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B3857960.png)
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile
説明
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole-based compounds, which have been shown to possess various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
作用機序
The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, the compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Moreover, the compound has been shown to bind to the estrogen receptor, which is a key regulator of breast cancer cell growth.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been shown to exert various biochemical and physiological effects. The compound has been shown to induce apoptosis, which is a programmed cell death process that is often dysregulated in cancer cells. Moreover, the compound has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. Additionally, this compound has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile in lab experiments is its potential therapeutic applications. The compound has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. Moreover, the compound has been shown to be relatively stable and easy to synthesize, which makes it a convenient tool for scientific research.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in vivo. Moreover, the compound may have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions that can be pursued in the study of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile. One direction is to explore the potential of this compound in combination with other drugs or therapies. For example, the compound may be used in combination with chemotherapy or immunotherapy to enhance their efficacy. Another direction is to investigate the molecular targets of this compound and their downstream signaling pathways. This may provide insights into the mechanism of action of the compound and identify potential biomarkers for drug response. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
科学的研究の応用
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticancer activity by inhibiting the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells. Moreover, this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to possess antiviral activity by inhibiting the replication of the hepatitis C virus.
特性
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-28-21-12-10-19(11-13-21)24-17-30-25(27-24)20(16-26)14-18-6-5-9-23(15-18)29-22-7-3-2-4-8-22/h2-15,17H,1H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVFDRIKSDZITP-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-methoxyphenyl)amino]-5-nitrobenzoic acid](/img/structure/B3857887.png)
![4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857892.png)


![6-(3-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3857911.png)

![1-(4-bromophenyl)-3-[(4-ethoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3857932.png)

![2,2'-[(1,2-dioxo-1,2-ethanediyl)bis(2-hydrazinyl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B3857939.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857950.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-thienyl)acrylonitrile](/img/structure/B3857966.png)
![3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3857991.png)